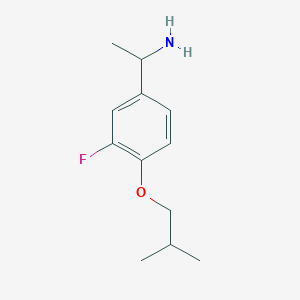

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine

Description

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine (CAS RN: 1019607-21-6) is a fluorinated aryl ethylamine derivative characterized by a fluorine atom at the 3-position and an isobutoxy group at the 4-position of the phenyl ring, attached to an ethylamine backbone. This compound is listed in the Combi-Blocks catalog with a purity of 95% (MFCD11137228) and is typically utilized in organic synthesis, particularly in the development of pharmacologically active molecules or as a chiral building block for asymmetric transformations .

The synthesis of such aryl ethylamines often involves condensation reactions under reflux conditions (e.g., ethanol at 78–80°C for 2 hours), as demonstrated in analogous protocols for related pyrrolidine, piperidine, and benzylamine derivatives .

Properties

IUPAC Name |

1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8-9H,7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNAIVPKHOSLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine typically involves multiple steps. One common method starts with the preparation of 1-(3-Fluoro-4-isobutoxyphenyl)ethanone, which is then subjected to reductive amination to yield the desired amine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom and isobutoxy group can influence its binding affinity and selectivity. The compound may modulate signaling pathways or enzymatic activity, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs in the Combi-Blocks Catalog

The Combi-Blocks catalog lists several analogs with variations in substituent positions and functional groups (Table 1).

Table 1: Key Structural Analogs of 1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine

| Compound ID | Structure | CAS RN | Purity | Key Differences |

|---|---|---|---|---|

| QD-2303 (Target Compound) | This compound | 1019607-21-6 | 95% | Ethylamine backbone; 3-F, 4-isobutoxy |

| QD-6236 | 5-Fluoro-2-isobutoxy-benzylamine | 1096844-31-3 | 95% | Benzylamine backbone; 5-F, 2-isobutoxy |

| QD-8642 | 3-Fluoro-2-isobutoxy-benzylamine hydrochloride | 2206608-30-0 | 95% | Benzylamine + HCl salt; 3-F, 2-isobutoxy |

| QD-9881 | 3-Fluoro-4-isobutoxy-benzylamine hydrochloride | 2208274-14-8 | 95% | Benzylamine + HCl salt; 3-F, 4-isobutoxy |

| QD-7220 | 1-(3-Fluoro-2-isobutoxy-phenyl)-ethylamine hydrochloride | 2204052-19-5 | 95% | Ethylamine + HCl salt; 3-F, 2-isobutoxy |

Key Observations :

- Substituent Positioning : The 3-fluoro-4-isobutoxy configuration in QD-2303 versus the 3-fluoro-2-isobutoxy in QD-7220 alters electronic effects. The para-isobutoxy group in QD-2303 may donate electron density via resonance, modulating reactivity in nucleophilic substitutions .

- Salt Forms : Hydrochloride salts (e.g., QD-8642, QD-9881) improve crystallinity and stability but may reduce bioavailability in biological systems compared to free amines .

Broader Structural Analogues in Literature

Compounds like 1-(4-methoxyphenyl)ethylamine (3f) and 1-phenylethylamine (3e) from Scheme 2 () share the ethylamine backbone but lack fluorine or isobutoxy groups. These substitutions significantly impact physicochemical properties:

- Electron-Withdrawing Effects : The fluorine atom in QD-2303 increases electrophilicity at the aromatic ring compared to methoxy-substituted analogs (e.g., 3f), which are electron-donating .

Biological Activity

1-(3-Fluoro-4-isobutoxy-phenyl)-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1019607-21-6

- Molecular Formula : C13H18FNO

- Molecular Weight : 225.29 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective modulator of certain pathways involved in neurotransmission and inflammation.

Biological Activities

-

Antidepressant Effects :

- Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models, potentially through serotonin and norepinephrine reuptake inhibition.

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammation in vitro, likely through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Neuroprotective Effects :

- Studies suggest neuroprotective effects against oxidative stress, making it a candidate for further investigation in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Inhibition of serotonin reuptake | |

| Anti-inflammatory | Decreased TNF-alpha production | |

| Neuroprotection | Protection against oxidative stress |

Detailed Findings

- Antidepressant Activity :

- Anti-inflammatory Mechanism :

-

Neuroprotection Studies :

- Research conducted on neuronal cell lines demonstrated that treatment with this compound reduced cell death induced by oxidative stress, indicating its potential utility in treating conditions like Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.